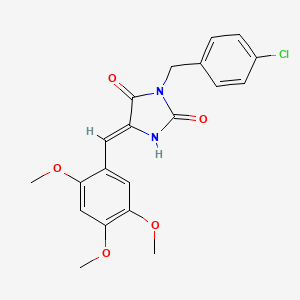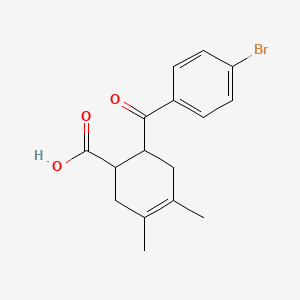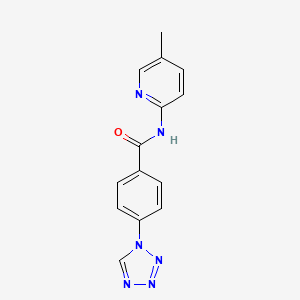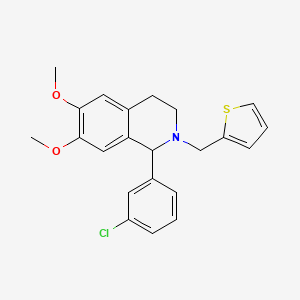
3-(4-chlorobenzyl)-5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBTM-IBO and has been synthesized using different methods.
科学研究应用
CBTM-IBO has been studied extensively due to its potential applications in various fields. One of the most promising applications of CBTM-IBO is in the field of cancer research. Studies have shown that CBTM-IBO has cytotoxic effects on cancer cells and can induce apoptosis. CBTM-IBO has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that CBTM-IBO has neuroprotective effects and can inhibit acetylcholinesterase activity.
作用机制
The mechanism of action of CBTM-IBO is not fully understood. However, studies have shown that CBTM-IBO can interact with DNA and RNA and inhibit their synthesis. CBTM-IBO has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
CBTM-IBO has been shown to have various biochemical and physiological effects. Studies have shown that CBTM-IBO can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CBTM-IBO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. CBTM-IBO has also been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
One of the major advantages of using CBTM-IBO in lab experiments is its cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using CBTM-IBO in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions related to CBTM-IBO. One of the future directions is to develop new synthesis methods that can improve the yield and purity of CBTM-IBO. Another future direction is to study the pharmacokinetics and pharmacodynamics of CBTM-IBO in vivo. This will help to determine the optimal dosage and administration route for CBTM-IBO. Another future direction is to study the potential applications of CBTM-IBO in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, CBTM-IBO is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CBTM-IBO has been synthesized using different methods and has been studied extensively for its potential applications in cancer research and the treatment of Alzheimer's disease. CBTM-IBO has cytotoxic effects on cancer cells and can induce apoptosis. CBTM-IBO has also been shown to have antifungal and antibacterial properties. However, CBTM-IBO has limitations in terms of its solubility in water, which makes it difficult to administer in vivo. There are several future directions related to CBTM-IBO, including the development of new synthesis methods and the study of its pharmacokinetics and pharmacodynamics in vivo.
合成方法
CBTM-IBO can be synthesized using different methods. One of the most common methods involves the reaction between 4-chlorobenzylamine and 2,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to obtain CBTM-IBO. Another method involves the reaction between 4-chlorobenzylamine and 2,4,5-trimethoxybenzaldehyde in the presence of sodium methoxide followed by treatment with hydrazine hydrate.
属性
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-16-10-18(28-3)17(27-2)9-13(16)8-15-19(24)23(20(25)22-15)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,25)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYYPIBXDMRKAB-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorobenzyl)-5-(2,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)

![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)


![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)